
Leu-Val-Leu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Leu-Val-Leu can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The N-terminal of each amino acid is protected by a group such as Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions. The synthesis proceeds as follows:
Attachment of the first amino acid: The C-terminal leucine is attached to the resin.
Deprotection: The Fmoc group is removed using a base like piperidine.
Coupling: The next amino acid, valine, is coupled to the growing peptide chain using a coupling reagent like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for the final leucine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where microorganisms are genetically engineered to produce the peptide. The latter method can be more cost-effective and scalable for commercial purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Leu-Val-Leu can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly at the leucine residues.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) may be employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of leucine and valine.
Reduction: Reduced forms of the peptide, though less common.
Substitution: Acylated peptides.
Applications De Recherche Scientifique
Leu-Val-Leu has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including muscle recovery and metabolic regulation.
Industry: Utilized in the production of peptide-based drugs and supplements
Mécanisme D'action
Leu-Val-Leu exerts its effects primarily through interactions with specific receptors and enzymes in the body. The peptide can bind to receptors involved in protein synthesis and metabolism, such as the mammalian target of rapamycin (mTOR) pathway. This interaction can lead to increased protein synthesis and muscle growth. Additionally, this compound can influence metabolic pathways by modulating enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leucine: An essential amino acid involved in protein synthesis.
Valine: Another essential amino acid that plays a role in muscle metabolism.
Isoleucine: Similar to leucine and valine, involved in protein synthesis and energy production.
Uniqueness
Leu-Val-Leu is unique due to its specific sequence and structure, which allows it to interact with biological targets in a distinct manner. Its combination of leucine and valine residues provides a unique set of properties that can be exploited for various applications .
Propriétés
Numéro CAS |
58337-01-2 |
|---|---|
Formule moléculaire |
C17H33N3O4 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H33N3O4/c1-9(2)7-12(18)15(21)20-14(11(5)6)16(22)19-13(17(23)24)8-10(3)4/h9-14H,7-8,18H2,1-6H3,(H,19,22)(H,20,21)(H,23,24)/t12-,13-,14-/m0/s1 |
Clé InChI |
FPPCCQGECVKLDY-IHRRRGAJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
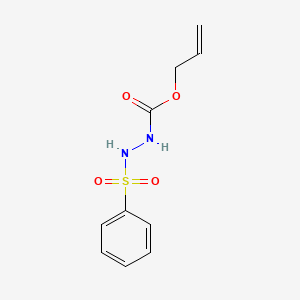

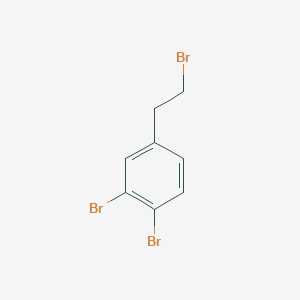
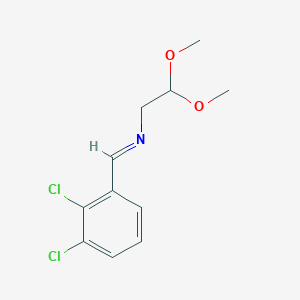
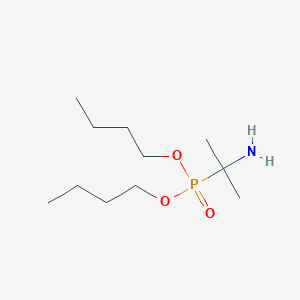
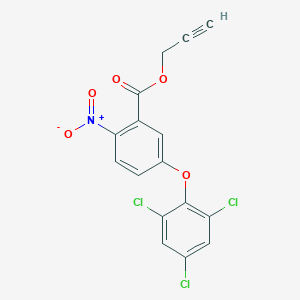
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)


![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
